Artocarpanone
Description
Structure
3D Structure
Properties
CAS No. |
520-25-2 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)10-3-2-8(17)4-11(10)18/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |
InChI Key |
FQGBGNHGEUOZIW-AWEZNQCLSA-N |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=C(C=C3)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Implications
Structural Optimization : Prenylation is critical for bioactivity; derivatives with additional prenyl groups (e.g., artocarpin) warrant further study .
Dual Therapeutic Potential: this compound’s tyrosinase inhibition suggests applications in hyperpigmentation disorders alongside cancer therapy .
Preparation Methods
Solvent Selection and Optimization
The polarity of artocarpanone dictates solvent choice for efficient extraction. Ethyl acetate has been identified as the optimal solvent due to its intermediate polarity, which selectively solubilizes this compound while minimizing co-extraction of non-target compounds. Comparative studies using hexane, chloroform, ethyl acetate, and methanol demonstrated that ethyl acetate yielded the highest this compound content (0.82% w/w) in A. heterophyllus heartwood extracts. Methanol, despite producing higher crude extract yields, exhibited lower selectivity for this compound due to its broad solubilization of polar and non-polar constituents.
Table 1: this compound Content in Extracts Using Different Solvents
| Solvent | This compound Content (% w/w) | Total Extract Yield (% w/w) |
|---|---|---|
| Hexane | 0.12 | 3.5 |
| Chloroform | 0.45 | 5.2 |
| Ethyl Acetate | 0.82 | 6.8 |
| Methanol | 0.31 | 12.4 |
Extraction Techniques
Heat Reflux Extraction
The most widely adopted method involves refluxing powdered heartwoods (1 g) with ethyl acetate (250 mL) at 78°C for 1 hour. This approach maximizes compound stability and extraction efficiency, achieving a recovery rate of 98–104% for this compound. Post-extraction, the solvent is evaporated under reduced pressure, and the residue is dissolved in methanol for further purification.
Maceration
Alternative protocols use maceration with ethyl acetate or ethanol at room temperature for 48–72 hours. While this method is less energy-intensive, it results in lower this compound yields (0.68% w/w) compared to reflux.
Chromatographic Isolation and Purification
High-Performance Liquid Chromatography (HPLC)
This compound is isolated using reversed-phase HPLC with a TSK-gel ODS-80Tm column (150 × 4.6 mm, 5 µm). The mobile phase consists of a methanol-water gradient:
-
0–8 min : 60% methanol
-
8–27 min : 80% methanol
-
27–35 min : 60% methanol
Detection is performed at 285 nm, where this compound exhibits maximal UV absorption. The method’s validation parameters include:
Table 2: HPLC Validation Parameters for this compound
| Parameter | Value |
|---|---|
| Linearity (R²) | ≥0.9995 |
| LOD | 0.12 µg/mL |
| LOQ | 0.40 µg/mL |
| Intra-day RSD | <1% |
| Inter-day RSD | <2% |
Activity-Guided Fractionation
Bioassay-guided isolation is employed to target this compound. Ethyl acetate extracts are fractionated via vacuum liquid chromatography (VLC) using silica gel and eluted with hexane-ethyl acetate gradients. Active fractions inhibiting Bacillus subtilis (MIC: 9.8 µg/mL) or tyrosinase (IC₅₀: 12.9 µM) are further purified using preparative TLC or HPLC.
Synthetic Preparation Approaches
Total Synthesis
This compound’s synthesis begins with 1,3,5-trimethoxybenzene, proceeding through a 12-step sequence involving Friedel-Crafts acylation, cyclization, and regioselective demethylation. Key steps include:
-
Prenylation : Introduction of isoprenyl groups via alkylation.
-
Cyclization : Formation of the flavanone core using acid catalysis.
-
Demethylation : Selective removal of methyl groups using TMSI-quinoline.
The synthetic route achieves an overall yield of 3.5%, limited by side reactions during demethylation.
Table 3: Synthetic Route Efficiency
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Prenylation | 72 |
| 5 | Cyclization | 65 |
| 9 | Demethylation | 38 |
Analytical Validation and Method Optimization
Method Reproducibility
HPLC methods for this compound quantification show excellent reproducibility, with inter-day and intra-day relative standard deviations (RSD) below 2%. Recovery rates from spiked samples range from 98–104%, confirming minimal matrix interference.
Stability Considerations
This compound degrades under prolonged light exposure or alkaline conditions. Storage in amber vials at −20°C in methanol ensures stability for over six months.
Comparative Analysis of Preparation Methods
Natural Extraction vs. Synthesis
-
Yield : Natural extraction provides higher yields (0.82% w/w) compared to synthesis (3.5% overall).
-
Purity : HPLC-isolated this compound achieves >98% purity, while synthetic batches require additional purification.
-
Cost : Synthesis involves expensive reagents (e.g., TMSI), making natural extraction more cost-effective for large-scale production .
Q & A
Q. What standardized methods are used to evaluate Artocarpanone’s antimicrobial activity?
Antimicrobial activity is typically assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. For example, studies on Escherichia coli reported MIC and MBC values of 3.9 µg/mL and 7.8 µg/mL, respectively, using broth microdilution methods . Disk diffusion assays can complement these results by measuring inhibition zones. However, inconsistencies arise when testing Gram-positive vs. Gram-negative bacteria; for instance, this compound showed weak activity against MRSA (MIC > 100 µg/mL) compared to Vibrio cholerae (MIC = 15.6 µg/mL) . Researchers should validate results with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects and use membrane permeability assays (e.g., propidium iodide staining) to probe mechanisms .
Q. What extraction and purification protocols are optimal for isolating this compound from Artocarpus heterophyllus?
this compound is isolated via ethanolic extraction followed by solvent partitioning (e.g., ethyl acetate). Column chromatography with silica gel or Sephadex LH-20 is commonly used, with purity confirmed by HPLC-DAD (>95%) and structural elucidation via 1H-NMR and 13C-NMR . Key challenges include low yield (0.02–0.05% w/w), requiring optimization of solvent polarity and gradient elution. Recent protocols recommend flash chromatography for faster separation and LC-MS/MS for quantifying trace amounts in complex matrices .
Advanced Research Questions
Q. How does this compound inhibit melanin biosynthesis, and what experimental models validate this activity?
this compound suppresses melanogenesis by competitive inhibition of tyrosinase , the key enzyme in melanin production. In vitro studies using B16 melanoma cells showed a 50% reduction in melanin content at 10 µM, comparable to kojic acid . Mechanistic studies employ molecular docking to identify binding sites on tyrosinase and Western blotting to assess downstream MITF (microphthalmia-associated transcription factor) expression . Contradictions arise in vivo; for example, this compound’s efficacy in zebrafish models was limited by poor solubility, suggesting formulation improvements (e.g., nanoemulsions) are needed .
Q. How can researchers resolve contradictions in this compound’s antibacterial efficacy across bacterial models?
Discrepancies (e.g., strong activity against E. coli vs. weak effects on MRSA) may stem from differences in cell wall structure (Gram-negative vs. Gram-positive) or efflux pump expression. To address this, use genomic analysis (e.g., RNA-seq) to compare gene expression in treated vs. untreated bacteria and synergy assays (e.g., checkerboard method) to test combinations with antibiotics. For instance, this compound enhanced ciprofloxacin’s activity against P. aeruginosa by disrupting membrane permeability . Researchers should also standardize culture conditions (e.g., pH, biofilm vs. planktonic growth) to reduce variability .
Q. What methodologies are used to assess this compound’s anti-inflammatory mechanisms in phagocytes?
Key assays include:
- Chemotaxis inhibition : Modified Boyden chamber assays measuring IC50 values (e.g., 6.96 µM for this compound) .
- Reactive oxygen species (ROS) suppression : Luminol-based chemiluminescence to quantify ROS inhibition in polymorphonuclear leukocytes .
- Myeloperoxidase (MPO) activity : Colorimetric assays showing this compound’s IC50 (23.3 µM) outperforms indomethacin (69 µM) . Structural-activity relationships (SAR) highlight the importance of prenyl groups and hydroxyl substitutions for potency. Confocal microscopy can visualize phagocytosis inhibition of opsonized bacteria .
Methodological Considerations
Q. How should researchers design experiments to evaluate this compound’s antioxidant capacity?
Use DPPH radical scavenging (IC50 = 17.7 ppm for Kudraflavone C vs. 99.3 ppm for this compound) and ABTS assays to quantify antioxidant activity . Combine with FRAP (Ferric Reducing Antioxidant Power) assays to measure electron donation capacity. For cellular models, employ H2O2-induced oxidative stress in HepG2 cells and measure ROS via fluorescent probes (e.g., DCFH-DA). Note that this compound’s lower antioxidant activity compared to analogs like Artocarpin suggests structural modifications (e.g., adding hydroxyl groups) may enhance efficacy .
Q. What strategies are recommended for addressing low bioavailability in preclinical studies?
this compound’s poor solubility and rapid metabolism limit in vivo applicability. Solutions include:
- Nanoformulations : Liposomal encapsulation to improve half-life.
- Prodrug design : Esterification of hydroxyl groups to enhance absorption.
- Pharmacokinetic studies : LC-MS/MS to track plasma concentration-time profiles in rodent models .
Data Analysis & Reporting
Q. How should conflicting data on this compound’s bioactivity be analyzed?
Apply Bland-Altman plots to assess agreement between replicates and meta-analysis to pool data from multiple studies. For example, discrepancies in MIC values across labs may arise from variations in bacterial strains (e.g., ATCC vs. clinical isolates). Report 95% confidence intervals and use multivariate regression to control for confounding variables (e.g., solvent type in assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
